

2-Acetylphenylboronic Acid: A Technical Overview of Physical Properties

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Compound of Interest

Compound Name: 2-Acetylphenylboronic acid

Cat. No.: B057525

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Acetylphenylboronic acid**, a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and chemical biology.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Acetylphenylboronic acid** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BO ₃	PubChem[1]
Molecular Weight	163.97 g/mol	PubChem[1], Thermo Fisher Scientific[2], Sigma-Aldrich
Appearance	White to yellow powder and/or chunks	Thermo Fisher Scientific[3]
Melting Point	170 °C	PubChem[1]
Purity	≥95% (HPLC)	Thermo Fisher Scientific[3], Sigma-Aldrich
InChI Key	ZKAOVABYLXQUTI-UHFFFAOYSA-N	PubChem[1], Thermo Fisher Scientific[3], Sigma-Aldrich
SMILES	<chem>CC(=O)C1=CC=CC=C1B(O)O</chem>	PubChem[1], Thermo Fisher Scientific[3]
CAS Number	308103-40-4	PubChem[1], Thermo Fisher Scientific[3], Sigma-Aldrich

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies are employed for the characterization of organic compounds. A general protocol for a fundamental physical property, the melting point, is provided below.

Determination of Melting Point via the Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)

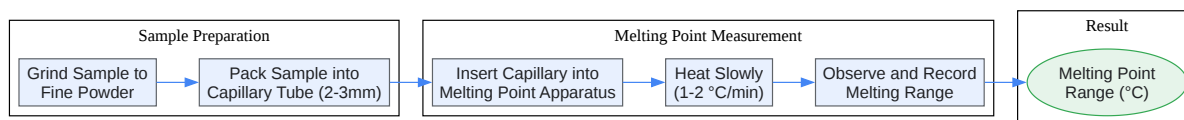
- Capillary tubes (sealed at one end)
- **2-Acetylphenylboronic acid** sample, finely powdered
- Spatula
- Mortar and pestle (optional, for grinding crystals)

Procedure:

- **Sample Preparation:** A small amount of the **2-Acetylphenylboronic acid** is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.^{[4][5]}
- **Apparatus Setup:** The capillary tube is inserted into the heating block of the melting point apparatus.^{[5][6]}
- **Rapid Heating (Optional):** A preliminary determination can be performed by heating the sample rapidly to get an approximate melting point. This helps in saving time during the accurate measurement.^[6]
- **Accurate Determination:** A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.^{[5][6]}
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.^{[4][6]} For a pure compound, this range should be narrow (0.5-2 °C).^[6]
- **Cooling and Cleanup:** The apparatus is allowed to cool down. The used capillary tube is disposed of in a designated glass waste container.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using the capillary method.



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General workflow for melting point determination.

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